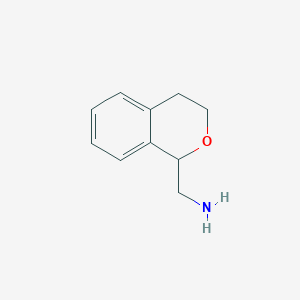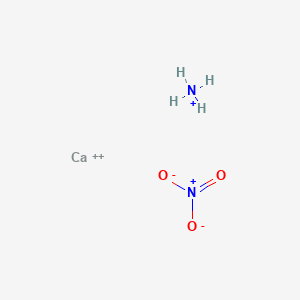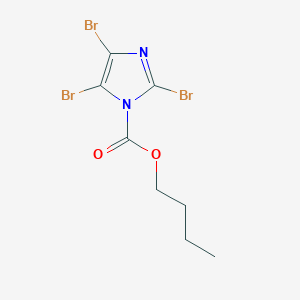
2,4,5-Tribromoimidazole-1-n-butylcarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-Tribromoimidazole-1-n-butylcarboxylate (TBIB) is a chemical compound that has attracted attention in recent years due to its potential applications in scientific research. TBIB is a halogenated imidazole derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2,4,5-Tribromoimidazole-1-n-butylcarboxylate is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. In cancer research, 2,4,5-Tribromoimidazole-1-n-butylcarboxylate has been shown to inhibit the activity of histone deacetylase, which is involved in the regulation of gene expression. In infectious disease research, 2,4,5-Tribromoimidazole-1-n-butylcarboxylate has been shown to inhibit the activity of bacterial and viral enzymes, such as DNA polymerase and reverse transcriptase.
Effets Biochimiques Et Physiologiques
2,4,5-Tribromoimidazole-1-n-butylcarboxylate has been shown to have various biochemical and physiological effects, depending on the specific research application. In cancer research, 2,4,5-Tribromoimidazole-1-n-butylcarboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells. In infectious disease research, 2,4,5-Tribromoimidazole-1-n-butylcarboxylate has been shown to inhibit the replication of viruses and bacteria. In material science, 2,4,5-Tribromoimidazole-1-n-butylcarboxylate has been used as a template for the synthesis of porous materials with specific properties, such as high surface area and catalytic activity.
Avantages Et Limitations Des Expériences En Laboratoire
2,4,5-Tribromoimidazole-1-n-butylcarboxylate has several advantages for lab experiments, including its high purity, stability, and solubility in common organic solvents. 2,4,5-Tribromoimidazole-1-n-butylcarboxylate is also relatively easy to synthesize using simple reaction conditions. However, 2,4,5-Tribromoimidazole-1-n-butylcarboxylate has some limitations, such as its potential toxicity and limited availability. Researchers should take appropriate safety precautions when handling 2,4,5-Tribromoimidazole-1-n-butylcarboxylate and use alternative compounds if necessary.
Orientations Futures
There are several future directions for 2,4,5-Tribromoimidazole-1-n-butylcarboxylate research, including the development of new synthetic methods for 2,4,5-Tribromoimidazole-1-n-butylcarboxylate and its derivatives, the exploration of 2,4,5-Tribromoimidazole-1-n-butylcarboxylate's potential applications in other scientific fields, such as energy storage and catalysis, and the investigation of 2,4,5-Tribromoimidazole-1-n-butylcarboxylate's mechanism of action at the molecular level. Additionally, more studies are needed to evaluate the safety and toxicity of 2,4,5-Tribromoimidazole-1-n-butylcarboxylate and its derivatives in different biological systems.
Méthodes De Synthèse
2,4,5-Tribromoimidazole-1-n-butylcarboxylate can be synthesized using different methods, including the reaction of 2,4,5-tribromoimidazole with n-butyl chloroformate or n-butyl bromide. Another method involves the reaction of 2,4,5-tribromoimidazole with butylamine followed by the addition of phosgene. The yield of 2,4,5-Tribromoimidazole-1-n-butylcarboxylate can be improved by optimizing the reaction conditions, such as temperature, solvent, and reactant ratio.
Applications De Recherche Scientifique
2,4,5-Tribromoimidazole-1-n-butylcarboxylate has been used in various scientific research fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 2,4,5-Tribromoimidazole-1-n-butylcarboxylate has been studied as a potential drug candidate for the treatment of cancer, inflammation, and infectious diseases. In material science, 2,4,5-Tribromoimidazole-1-n-butylcarboxylate has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and molecular cages. In environmental science, 2,4,5-Tribromoimidazole-1-n-butylcarboxylate has been studied as a potential agent for the removal of heavy metal ions from water.
Propriétés
Numéro CAS |
15287-51-1 |
|---|---|
Nom du produit |
2,4,5-Tribromoimidazole-1-n-butylcarboxylate |
Formule moléculaire |
C8H9Br3N2O2 |
Poids moléculaire |
404.88 g/mol |
Nom IUPAC |
butyl 2,4,5-tribromoimidazole-1-carboxylate |
InChI |
InChI=1S/C8H9Br3N2O2/c1-2-3-4-15-8(14)13-6(10)5(9)12-7(13)11/h2-4H2,1H3 |
Clé InChI |
UXSDUYGMRLQRMS-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)N1C(=C(N=C1Br)Br)Br |
SMILES canonique |
CCCCOC(=O)N1C(=C(N=C1Br)Br)Br |
Autres numéros CAS |
15287-51-1 |
Synonymes |
2,4,5-TBIBC 2,4,5-tribromoimidazole-1-n-butylcarboxylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



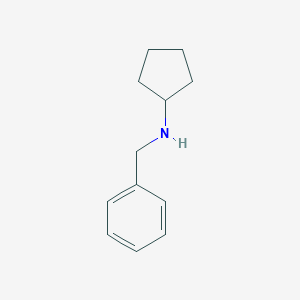
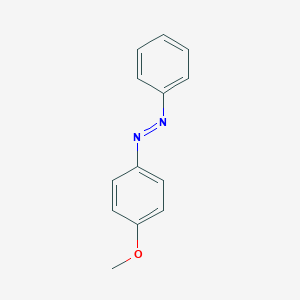

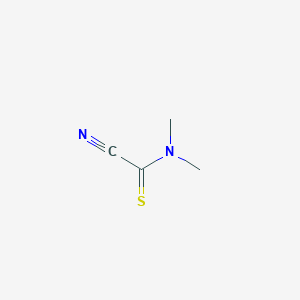


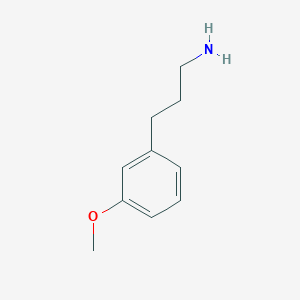
![1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one](/img/structure/B97623.png)
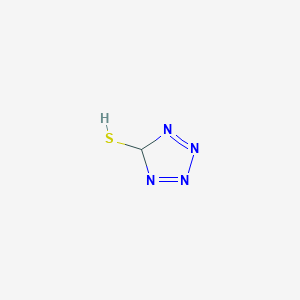
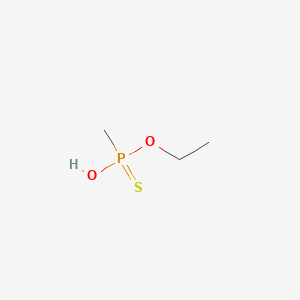
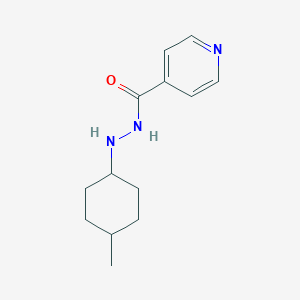
![Spiro[cyclohexane-1,3'-indoline]-2'-carboxanilide](/img/structure/B97629.png)
